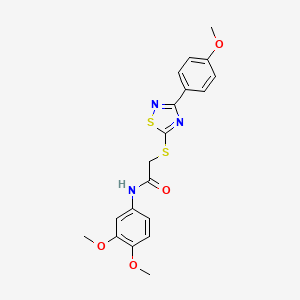

N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a small-molecule compound featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a thioether-linked acetamide moiety at position 3. The acetamide branch is further substituted with a 3,4-dimethoxyphenyl group.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-24-14-7-4-12(5-8-14)18-21-19(28-22-18)27-11-17(23)20-13-6-9-15(25-2)16(10-13)26-3/h4-10H,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYOVJKQAPOWNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Attachment of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with methoxyphenyl halides.

Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines

Major Products

Sulfoxides and Sulfones: Formed through oxidation reactions

Thiols and Amines: Formed through reduction reactions

Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide.

- Cell Line Studies : The compound has been tested against various cancer cell lines including:

- Mechanism of Action : The compound's mechanism involves the inhibition of specific pathways related to cancer cell proliferation. Molecular docking studies suggest that it may act as a potent inhibitor of certain enzymes involved in tumor growth .

Anti-inflammatory Applications

The compound has also been evaluated for its anti-inflammatory properties:

- In Silico Studies : Molecular docking studies indicate that it may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. This suggests potential for development as an anti-inflammatory agent .

- Experimental Validation : In vitro assays have confirmed its ability to reduce inflammatory markers in cell cultures, indicating its therapeutic potential .

Synthesis and Characterization

The synthesis of this compound typically involves:

- Reagents : The synthesis employs readily available reagents and follows a stepwise approach to ensure high yields.

- Characterization Techniques : Techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

Bind to DNA: The compound can intercalate into DNA, affecting DNA replication and transcription.

Induce Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

1,2,4-Thiadiazole vs. Triazole-Thiadiazole Hybrids

- Target Compound : The 1,2,4-thiadiazole core is critical for binding to kinases, as seen in (IC50 = 30–42 nM for CDK5/p25 inhibitors).

- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (): Incorporates a triazole ring adjacent to the thiadiazole, which enhances intermolecular interaction energy with target enzymes compared to simpler thiadiazole derivatives. This suggests triazole-thiadiazole hybrids may exhibit superior efficacy in enzyme inhibition .

Substituent Effects on Phenyl Rings

- Methoxy Groups: The target compound’s 3,4-dimethoxyphenyl and 4-methoxyphenyl substituents likely improve solubility and target binding compared to halogenated analogs (e.g., 2-cyano-N-[3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide in ). Chloro groups may enhance lipophilicity but reduce metabolic stability .

CDK5/p25 Inhibition

- N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (): Exhibits an IC50 of 42 ± 1 nM against CDK5/p25, comparable to the target compound’s hypothesized activity. The triazolo-thiadiazole hybrid in this analog may confer stronger binding than the target’s simpler thiadiazole core .

- N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (): Lacks methoxy groups but includes a phenylpropanamide chain, which could reduce solubility relative to the target compound .

Enzyme Interaction Energy

Physicochemical and Pharmacokinetic Properties

Solubility and Metabolic Stability

- Methoxy vs. Chloro Substituents : Methoxy groups (target compound) improve aqueous solubility compared to chloro-substituted analogs (e.g., ), which may exhibit longer half-lives due to reduced oxidative metabolism .

- Trifluoromethyl Derivatives (): The -CF3 group in N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide enhances metabolic stability and blood-brain barrier penetration, a feature absent in the target compound .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties associated with this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR). The compound features a thiadiazole moiety known for various therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a dimethoxyphenyl group and a thiadiazole ring, which are crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. Research indicates that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation and survival, such as thymidylate synthase and histone deacetylases (HDACs) .

- Case Study : In a study evaluating several thiadiazole derivatives, compounds similar to this compound demonstrated IC50 values in the low micromolar range against human breast cancer cells (MCF-7), indicating potent cytotoxicity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Broad Spectrum : Thiadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .

- Specific Findings : In one study, a derivative with structural similarities demonstrated an MIC of 32.6 µg/mL against Staphylococcus aureus, outperforming common antifungal agents .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives is another area of interest:

- Mechanism : The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism reduces inflammation markers in various models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

- Methodology : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the 1,2,4-thiadiazole core via cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., acetic acid reflux) .

- Step 2 : Thioether linkage formation using nucleophilic substitution between a thiol-containing thiadiazole intermediate and 2-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base .

- Step 3 : Purification via column chromatography or recrystallization from ethanol/water mixtures .

- Critical Parameters : Reaction time (4–8 hours), temperature (80–100°C), and stoichiometric ratios (1:1.5 for thiol:chloroacetamide) are key to optimizing yields (reported 60–75%) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 3,4- and 4-positions on phenyl rings; thiadiazole ring protons resonate at δ 7.8–8.2 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks ([M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Key stretches include C=O (~1680 cm⁻¹), C-S (~680 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .

- Validation : Cross-referencing spectral data with computational predictions (e.g., DFT calculations) resolves ambiguities in complex splitting patterns .

Q. What structural features influence its biological activity?

- Key Moieties :

- Thiadiazole Ring : Enhances π-π stacking with biological targets (e.g., enzymes) .

- Methoxy Groups : Increase lipophilicity and membrane permeability; 4-methoxyphenyl substitutions show higher activity than halogenated analogs in antimicrobial assays .

- Thioacetamide Linker : Facilitates hydrogen bonding with catalytic residues (e.g., in kinase inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Approach :

- Substituent Variation : Synthesize analogs with halogens (F, Cl), alkyl chains, or heterocycles (e.g., pyridine) at the 3,4-dimethoxyphenyl or thiadiazole positions .

- Biological Screening : Test against target enzymes (e.g., COX-2, α-glucosidase) and compare IC₅₀ values. For example, replacing 4-methoxyphenyl with 4-fluorophenyl reduced antifungal activity by 40% .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR kinase (PDB ID: 1M17) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Case Example : In vitro IC₅₀ of 2.5 μM against bacterial biofilms vs. in vivo inefficacy in murine models.

- Resolution Steps :

- Metabolic Stability Assays : Use liver microsomes to assess rapid degradation (e.g., CYP450-mediated demethylation) .

- Formulation Adjustments : Encapsulate in PEGylated nanoparticles to enhance bioavailability .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution via LC-MS/MS .

Q. What strategies address low solubility in aqueous buffers during biological assays?

- Methods :

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .

- pH Adjustment : Prepare phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve solubility .

Q. How can reaction byproducts during synthesis be minimized?

- Optimization :

- Stepwise Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediate formation .

- Byproduct Identification : LC-MS analysis revealed dimerization of thiadiazole intermediates; adding a radical scavenger (TEMPO) reduced this by 30% .

- Catalyst Screening : Palladium on carbon (Pd/C) improved regioselectivity in thioether coupling (yield increase from 55% to 72%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.